molecular formula C16H19F3N2O3 B11624059 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)-

2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)-

Cat. No.: B11624059
M. Wt: 344.33 g/mol
InChI Key: PRXBBZUVPXZCNE-UHFFFAOYSA-N
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Description

2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- is a derivative of pyrazoline, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazolines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and industry . The compound is notable for its unique structure, which includes a trifluoromethyl group and a phenoxyacetyl moiety, potentially contributing to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of chalcone derivatives with hydrazine hydrate in the presence of carboxylic acids . This reaction is often carried out under reflux conditions in ethanol or other suitable solvents. Industrial production methods may involve more scalable and economical approaches, such as the use of metal catalysts or greener synthetic routes .

Chemical Reactions Analysis

2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- involves its interaction with molecular targets such as cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and potentially providing neuroprotective effects . Additionally, its trifluoromethyl group may enhance its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

InChI

InChI=1S/C16H19F3N2O3/c1-4-12-8-15(23,16(17,18)19)21(20-12)14(22)9-24-13-6-5-10(2)11(3)7-13/h5-7,23H,4,8-9H2,1-3H3

InChI Key

PRXBBZUVPXZCNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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